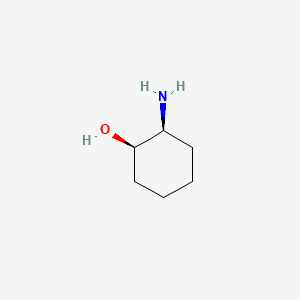

(1R,2S)-2-aminocyclohexanol

Übersicht

Beschreibung

(1R,2S)-2-aminocyclohexanol: is a chemical compound with the molecular formula C6H13NO It is a stereoisomer of 2-aminocyclohexanol, characterized by the cis configuration of the amino and hydroxyl groups on the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-aminocyclohexanol typically involves the cyclization of cyclohexene followed by a series of reactions. One common method starts with cyclohexene, which is mixed with acetonitrile and water, and then reacted with common raw materials such as NXS or CH3CONHX in the presence of a catalyst. The reaction proceeds through cyclization, ring-opening, and salifying steps to yield enantiomerically pure cis-2-aminocyclohexanol .

Industrial Production Methods: Industrial production of cis-2-aminocyclohexanol often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the desired stereochemistry is achieved .

Analyse Chemischer Reaktionen

Types of Reactions: (1R,2S)-2-aminocyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses hydrogenation with catalysts such as palladium on carbon (Pd/C) or Raney nickel.

Substitution: Often involves nucleophilic reagents under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce different stereoisomers of aminocyclohexanol .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Chiral Building Block : (1R,2S)-2-aminocyclohexanol is widely used in the synthesis of complex organic molecules. Its chirality allows for the production of pharmaceuticals with specific stereochemical configurations essential for their efficacy.

- Synthesis of Chiral Pharmaceuticals : Research has demonstrated efficient synthetic routes from racemic mixtures to obtain this compound with high optical purity. Yields exceeding 90% with optical purities above 99% enantiomeric excess have been reported, making it a crucial intermediate in drug development .

Biology

- Enzyme Interactions : The compound has been studied for its role in enzyme mechanisms and protein-ligand interactions. It interacts with type II polyketide synthase-like enzymes (AmcF–AmcG), which are involved in the biosynthesis of cispentacin. This interaction is vital for metabolic pathways that produce key intermediates necessary for various biological processes .

- Biochemical Pathways : this compound influences pathways regulated by tyrosine-protein kinase SYK, impacting immune response signaling .

Medicine

- Therapeutic Potential : Investigations into the compound's potential therapeutic properties are ongoing. Its ability to modulate enzyme activity suggests applications in treating neurodegenerative diseases and other conditions influenced by enzyme function .

- Drug Development : The compound's chiral nature makes it an attractive candidate for developing new drugs targeting specific biological pathways .

Industry

- Production of Chiral Catalysts : In industrial applications, this compound is utilized in producing chiral catalysts and liquid crystals. Its unique properties enable advancements in material science and chemical manufacturing .

Comparative Analysis with Other Isomers

The following table summarizes key differences between this compound and related compounds:

| Compound Name | Configuration | Unique Features |

|---|---|---|

| (1S,2S)-2-Aminocyclohexanol | Stereoisomer | Different chirality affecting reactivity |

| (1R,2R)-2-Aminocyclohexanol | Stereoisomer | Exhibits different substitution patterns |

| cis-2-Aminocyclohexanol | Stereoisomer | Comparable structure but different properties |

| (1S,2R)-2-Aminocyclohexanol | Stereoisomer | Variations in biological activity |

This comparative analysis highlights how the cis configuration of this compound significantly influences its reactivity and biological interactions compared to other stereoisomers.

Study on Enzyme Interactions

A notable study focused on the interaction between this compound and polyketide synthase-like enzymes demonstrated its role in facilitating single C elongation and cyclization reactions. This finding underscores the compound's significance in biochemical pathways essential for metabolite production .

Synthesis of Chiral Pharmaceuticals

Research has shown that efficient synthesis methods can yield this compound from racemic mixtures with high optical purity. These advancements are critical for pharmaceutical applications where chirality plays a vital role in drug efficacy .

Wirkmechanismus

The mechanism of action of cis-2-aminocyclohexanol involves its interaction with specific molecular targets and pathways. The compound can act as a chiral ligand, influencing the stereochemistry of reactions it participates in. Its effects are mediated through its ability to form hydrogen bonds and interact with other molecules in a stereospecific manner .

Vergleich Mit ähnlichen Verbindungen

trans-2-Aminocyclohexanol: Another stereoisomer with different spatial arrangement of the amino and hydroxyl groups.

Cyclohexanol: Lacks the amino group, resulting in different chemical properties.

2-Aminocyclohexanone: Contains a ketone group instead of a hydroxyl group, leading to distinct reactivity.

Uniqueness: (1R,2S)-2-aminocyclohexanol is unique due to its specific cis configuration, which imparts distinct stereochemical properties and reactivity compared to its trans counterpart and other related compounds .

Biologische Aktivität

(1R,2S)-2-aminocyclohexanol is a chiral compound that has garnered attention in various fields of biological research due to its unique structural properties and biological interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.

This compound possesses a specific stereochemistry that influences its chemical behavior and biological activity. The compound's configuration allows it to interact selectively with various enzymes and receptors, making it a valuable tool in biochemical studies.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 113.17 g/mol |

| CAS Number | 931-15-7 |

| Chirality | (1R,2S) |

The biological activity of this compound is largely attributed to its interaction with specific enzymes involved in metabolic pathways. Research indicates that this compound interacts with type II polyketide synthase-like enzymes (AmcF–AmcG), which play a crucial role in the biosynthesis of cispentacin. This interaction is essential for understanding the enzymatic processes involved in polyketide synthesis, which has implications for drug development and metabolic engineering.

Additionally, the compound acts as a ligand that can modulate the activity of various proteins and enzymes. This modulation can influence several biochemical pathways, leading to potential therapeutic applications .

Applications in Research and Medicine

This compound has diverse applications across multiple disciplines:

- Chemistry : Used as a chiral building block for synthesizing complex molecules.

- Biology : Employed in studies of enzyme mechanisms and protein-ligand interactions.

- Medicine : Investigated for potential use in drug development, particularly for synthesizing pharmaceuticals with chiral centers.

- Industry : Utilized in producing chiral catalysts and liquid crystals .

Study on Enzyme Interactions

A study focused on the interaction between this compound and polyketide synthase-like enzymes demonstrated its role in facilitating single C2 elongation and cyclization reactions. This finding highlights the compound's significance in biochemical pathways essential for metabolite production.

Synthesis of Chiral Pharmaceuticals

Research has shown that this compound can be synthesized efficiently from racemic mixtures with high optical purity. For instance, methods have been developed to achieve yields exceeding 90% with optical purities above 99% ee. These advancements are critical for pharmaceutical applications where chirality plays a vital role in drug efficacy .

Comparative Analysis with Other Isomers

The biological activity of this compound can be contrasted with other stereoisomers. The following table summarizes key differences:

| Compound Name | Configuration | Unique Features |

|---|---|---|

| (1S,2S)-2-Aminocyclohexanol | Stereoisomer | Different chirality affecting reactivity |

| (1R,2R)-2-Aminocyclohexanol | Stereoisomer | Exhibits different substitution patterns |

| cis-2-Aminocyclohexanol | Stereoisomer | Comparable structure but different properties |

| (1S,2R)-2-Aminocyclohexanol | Stereoisomer | Variations in biological activity |

The cis configuration of this compound significantly influences its reactivity compared to other isomers. For example, it predominantly forms N-monoalkylated products when reacted with smaller alkylating agents due to strong intramolecular hydrogen bonding between its hydroxyl and amino groups.

Eigenschaften

IUPAC Name |

(1R,2S)-2-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMCFTMVQORYJC-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the reactivity of cis-2-aminocyclohexanol in N-alkylation reactions compared to its trans isomer?

A1: [] Unlike its trans counterpart, cis-2-aminocyclohexanol shows resistance to dialkylation with lower alkylating agents, primarily forming N-monoalkyl derivatives. This difference in reactivity is attributed to the intramolecular hydrogen bonding between the hydroxyl and amino groups in the cis isomer. This hydrogen bond hinders the approach of a second alkylating agent, making the formation of N-dialkyl derivatives less favorable. [https://www.semanticscholar.org/paper/3381a6b6891a71cd1326e5a6c2ba61be5b5c7bcf]

Q2: How does acetylation of cis-2-aminocyclohexanol differ from other alicyclic amines?

A2: [] Unlike other alicyclic amines that produce a mix of N-acetylated and N,N-diacetylated products when reacted with excess acetic anhydride, cis-2-aminocyclohexanol predominantly yields the O,N-diacetyl derivative. This selectivity arises from the neighboring hydroxyl group participating in the reaction, leading to preferential acetylation of both the oxygen and nitrogen atoms. [https://www.semanticscholar.org/paper/492cb3df51530fa6913a265dba23ebba621b97d9]

Q3: Can cis-2-aminocyclohexanol be used as a starting material for synthesizing enantiomerically pure compounds?

A3: [, ] Yes, cis-2-aminocyclohexanol can be enzymatically resolved to obtain its enantiomers. These enantiomers serve as valuable chiral building blocks in the synthesis of more complex molecules, including the TRPML inhibitor trans-ML-SI3. This approach provides access to enantiomerically pure compounds crucial for medicinal chemistry and drug discovery. [https://www.semanticscholar.org/paper/75cfd166045e5cf66a18eef7d55d861d84b58b93, https://www.semanticscholar.org/paper/e91167d44da117394b7f6d8d8ddb2db864b3d9f1]

Q4: Can cis-2-aminocyclohexanol derivatives be used as ligands in asymmetric catalysis?

A4: [] Yes, O,N-bis(diphenylphosphino) derivatives of cis-2-aminocyclohexanol ("PONP") can act as chiral ligands in rhodium-based catalysts. These catalysts demonstrate enantioselective hydrogenation of dehydro-α-acylamino acids with high enantiomeric excess (ee), showcasing their potential for asymmetric synthesis applications. [https://www.semanticscholar.org/paper/6dc6f3e1cc19d2666effb57b555187d8fd725a2a]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.